molecular formula C12H4Cl6O B15180343 2,3',4,4',5',6-Hexachlorodiphenyl ether CAS No. 727738-94-5

2,3',4,4',5',6-Hexachlorodiphenyl ether

Cat. No.: B15180343
CAS No.: 727738-94-5
M. Wt: 376.9 g/mol
InChI Key: SJIBNBXSYVZESK-UHFFFAOYSA-N
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Description

2,3’,4,4’,5’,6-Hexachlorodiphenyl ether is an organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’,5’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings.

Industrial Production Methods

In an industrial setting, the production of 2,3’,4,4’,5’,6-Hexachlorodiphenyl ether follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3’,4,4’,5’,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid; typically conducted in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like ether.

    Substitution: Sodium hydroxide, amines; reactions are often carried out in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

2,3’,4,4’,5’,6-Hexachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of drug delivery systems.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3’,4,4’,5’,6-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression. This activation can lead to changes in cellular processes, including the induction of enzymes involved in detoxification and metabolism.

Comparison with Similar Compounds

2,3’,4,4’,5’,6-Hexachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and biphenyls:

    2,2’,3,3’,4,4’-Hexachlorobiphenyl: Similar in structure but lacks the ether linkage, leading to different chemical and biological properties.

    2,2’,4,4’,5,5’-Hexachlorodiphenyl ether: Another isomer with chlorine atoms in different positions, resulting in variations in reactivity and environmental behavior.

    2,2’,3,4,4’,5’-Hexachlorobiphenyl: Shares some structural similarities but differs in the number and position of chlorine atoms, affecting its interactions with biological systems.

Each of these compounds has unique properties and applications, making them valuable for different areas of research and industry.

Properties

CAS No.

727738-94-5

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3-trichloro-5-(2,4,6-trichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4H

InChI Key

SJIBNBXSYVZESK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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